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chloride

CAS No.: 3323-73-7

Cat. No.: B1338420

Get Quote

Executive Summary
1-Benzyl-3-hydroxypyridinium chloride is a critical quaternary ammonium intermediate,

primarily utilized in the synthesis of piperidine-based pharmaceuticals such as Benidipine and

Donepezil derivatives. Beyond its synthetic utility, the compound serves as a model system for

studying solvatochromic betaines. Its deprotonated form (1-benzyl-3-oxidopyridinium) exhibits

significant negative solvatochromism, making it a valuable probe for solvent polarity and micro-

environmental characterization in protein binding pockets.

This guide provides a rigorous spectroscopic comparison of 1-benzyl-3-hydroxypyridinium
chloride against its reduced derivative (1-benzyl-3-hydroxypiperidine) and its N-methyl

analogue. It details the pH-dependent photophysics essential for validating product purity and

reaction progress.
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The core structure consists of a positively charged pyridinium ring linked to a hydrophobic

benzyl group. The 3-hydroxy substituent is the functional pivot; its protonation state dictates the

molecule's electronic and spectroscopic behavior.

Property Specification

IUPAC Name 1-Benzyl-3-hydroxypyridinium chloride

Formula

C

H

ClNO

MW 221.68 g/mol

Solubility

High in H

O, MeOH, DMSO; Poor in Et

O, Hexane

pKa (OH) ~4.8 - 5.2 (formation of zwitterion)

Structural Transformation Pathways
The following diagram illustrates the synthesis of the chloride salt and its reversible conversion

to the solvatochromic zwitterion (betaine) under basic conditions.
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Figure 1: Synthesis and pH-dependent equilibrium between the cationic salt and the

solvatochromic zwitterion.
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Spectroscopic Characterization
UV-Vis Absorbance & Solvatochromism
The UV-Vis profile of this compound is strictly pH-dependent. This is the most common point of

failure in routine analysis: measuring the spectrum in unbuffered methanol can lead to variable

data due to partial deprotonation.

Cationic Form (pH < 4): Exhibits a standard

transition typical of pyridinium salts.

Zwitterionic Form (pH > 7): Upon deprotonation, the phenolate oxygen donates electron

density into the electron-deficient pyridinium ring. This creates a large dipole moment change

upon excitation.[1]

Solvatochromic Behavior: The zwitterion exhibits negative solvatochromism. In polar solvents

(like water), the highly polar ground state is stabilized more than the excited state, increasing

the energy gap (

) and shifting the absorption to shorter wavelengths (Blue Shift). In non-polar solvents, the
band shifts to longer wavelengths (Red Shift).

Solvent (Cation) [nm] (Zwitterion) [nm] Shift Type

Water (Polar) 292 320 Hypsochromic (Blue)

Methanol 295 335 --

Acetonitrile 298 355 Bathochromic (Red)

Nuclear Magnetic Resonance ( H NMR)
NMR is the definitive tool for distinguishing the aromatic pyridinium salt from its reduced

piperidine derivatives (impurities in Benidipine synthesis).

Key Diagnostic Signals (in DMSO-d

):
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N-Benzyl Methylene (-CH

-): Appears as a sharp singlet around 5.7–5.9 ppm. This is significantly downfield compared
to benzylamines (~3.5 ppm) due to the adjacent positive nitrogen.

Pyridinium Ring Protons: The aromatic protons are highly deshielded, appearing > 8.0 ppm.

H-2 (between N+ and OH) is typically the most deshielded singlet/doublet.

Infrared Spectroscopy (FT-IR)
OH Stretch: Broad band at 3100–3400 cm

(often overlaps with aromatic C-H).

C=N

/ C=C Ring Stretch: Distinct bands at 1630 cm

and 1590 cm

.

Counter-ion Effect: The exact position of the OH band can vary depending on hydrogen

bonding with the chloride ion.

Comparative Analysis
This section compares the target compound with its direct synthetic precursor, its reduced

derivative, and a standard spectroscopic model.

Table 1: Comparative Spectroscopic Profile
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Feature
1-Benzyl-3-

hydroxypyridinium Cl

(Target)

1-Benzyl-3-

hydroxypiperidine

(Reduced
Derivative)

1-Methyl-3-

hydroxypyridinium

(Model Compound)

Core Character
Aromatic, Quaternary

Ammonium

Aliphatic, Cyclic

Amine

Aromatic, Quaternary

Ammonium

UV Cutoff
~295 nm (Cation) /

~350 nm (Betaine)

< 220 nm (No

conjugation)

Similar to Benzyl

analog

H NMR (Bn-CH

)

~5.8 ppm

(Deshielded)
~3.5 ppm (Shielded)

N/A (Methyl @ ~4.3

ppm)

Aromatic Region 4H (8.0 - 9.0 ppm) None 4H (8.0 - 8.8 ppm)

Solvatochromism
Strong (Zwitterion

form)
None

Strong (Zwitterion

form)

Primary Use
Intermediate, AChE

Inhibitor Model

Pharm. Intermediate

(Benidipine)
Solvatochromic Probe

Comparison Logic
Vs. Piperidine Derivative: The disappearance of the aromatic UV band (~295 nm) and the

upfield shift of the benzyl CH

in NMR (from 5.8 to 3.5 ppm) are the primary indicators of successful reduction
(hydrogenation).

Vs. Methyl Analogue: The benzyl group adds lipophilicity but does not significantly alter the

electronic transitions of the pyridinium core. However, the benzyl group introduces steric bulk

that can affect binding kinetics in cholinesterase inhibition assays.

Experimental Protocols
Protocol A: Synthesis of 1-Benzyl-3-hydroxypyridinium
Chloride
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Note: This protocol ensures high purity by avoiding metal contamination common in catalytic

routes.

Reagents: Dissolve 3-hydroxypyridine (1.0 eq) in Toluene/Ethanol (4:1 v/v).

Addition: Heat to 60°C. Add Benzyl Chloride (1.1 eq) dropwise over 30 minutes.

Reflux: Increase temperature to reflux (approx. 100°C) for 4–6 hours.

Workup: Cool to 0°C. The product precipitates as a white/off-white solid.

Purification: Filter and wash with cold acetone to remove unreacted benzyl chloride.

Recrystallize from Ethanol.

Protocol B: Determination of Solvatochromic Shift (UV-
Vis)
Purpose: To confirm the formation of the zwitterionic species.

Stock Solution: Prepare a 1 mM stock of the chloride salt in Methanol.

Acidic Scan: Dilute 100 µL stock into 3 mL 0.1 M HCl. Scan 200–500 nm.

Expectation: Single peak

nm.

Basic Scan: Dilute 100 µL stock into 3 mL 0.1 M NaOH. Scan 200–500 nm.

Expectation: New broad band

nm (in water/MeOH mix).

Solvent Variation: Repeat the "Basic Scan" preparation using Acetonitrile + 1 eq.

Triethylamine (TEA).

Expectation: Red shift of the broad band compared to the aqueous NaOH scan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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